Cas no 1806617-41-3 (Benzene, 2-(3-bromopropyl)-1-fluoro-3-nitro-)
Benzene, 2-(3-bromopropyl)-1-fluoro-3-nitro- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 2-(3-bromopropyl)-1-fluoro-3-nitro-
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- Inchi: 1S/C9H9BrFNO2/c10-6-2-3-7-8(11)4-1-5-9(7)12(13)14/h1,4-5H,2-3,6H2
- InChI Key: RUGBJEMWGCPXAO-UHFFFAOYSA-N
- SMILES: C1(F)=CC=CC([N+]([O-])=O)=C1CCCBr
Experimental Properties
- Density: 1.560±0.06 g/cm3(Predicted)
- Boiling Point: 296.3±25.0 °C(Predicted)
Benzene, 2-(3-bromopropyl)-1-fluoro-3-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1913542-0.05g |
2-(3-bromopropyl)-1-fluoro-3-nitrobenzene |
1806617-41-3 | 0.05g |
$851.0 | 2023-09-17 | ||
| Enamine | EN300-1913542-0.1g |
2-(3-bromopropyl)-1-fluoro-3-nitrobenzene |
1806617-41-3 | 0.1g |
$892.0 | 2023-09-17 | ||
| Enamine | EN300-1913542-0.25g |
2-(3-bromopropyl)-1-fluoro-3-nitrobenzene |
1806617-41-3 | 0.25g |
$933.0 | 2023-09-17 | ||
| Enamine | EN300-1913542-0.5g |
2-(3-bromopropyl)-1-fluoro-3-nitrobenzene |
1806617-41-3 | 0.5g |
$974.0 | 2023-09-17 | ||
| Enamine | EN300-1913542-1.0g |
2-(3-bromopropyl)-1-fluoro-3-nitrobenzene |
1806617-41-3 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1913542-2.5g |
2-(3-bromopropyl)-1-fluoro-3-nitrobenzene |
1806617-41-3 | 2.5g |
$1988.0 | 2023-09-17 | ||
| Enamine | EN300-1913542-5.0g |
2-(3-bromopropyl)-1-fluoro-3-nitrobenzene |
1806617-41-3 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1913542-10.0g |
2-(3-bromopropyl)-1-fluoro-3-nitrobenzene |
1806617-41-3 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1913542-1g |
2-(3-bromopropyl)-1-fluoro-3-nitrobenzene |
1806617-41-3 | 1g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1913542-5g |
2-(3-bromopropyl)-1-fluoro-3-nitrobenzene |
1806617-41-3 | 5g |
$2940.0 | 2023-09-17 |
Benzene, 2-(3-bromopropyl)-1-fluoro-3-nitro- Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on Benzene, 2-(3-bromopropyl)-1-fluoro-3-nitro-
Benzene, 2-(3-bromopropyl)-1-fluoro-3-nitro- (CAS No. 1806617-41-3): A Comprehensive Overview in Modern Chemical Research
Benzene, 2-(3-bromopropyl)-1-fluoro-3-nitro-, identified by its Chemical Abstracts Service Number (CAS No. 1806617-41-3), is a fluorinated nitro-substituted aromatic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound, characterized by its unique structural features, presents a promising scaffold for the development of novel pharmaceuticals and agrochemicals. The presence of both bromo and fluoro substituents, along with a nitro group, makes it a versatile intermediate for further functionalization, enabling the synthesis of a wide array of derivatives with potential biological activity.
The structural motif of Benzene, 2-(3-bromopropyl)-1-fluoro-3-nitro- combines the stability of the benzene ring with the reactivity of halogenated and nitro-functionalized aromatic systems. This combination is particularly attractive for medicinal chemists seeking to develop compounds with enhanced binding affinity and selectivity. The bromo substituent at the 3-position provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in the construction of biaryl structures. These types of reactions are crucial in the synthesis of many modern drugs, including targeted cancer therapies and anti-inflammatory agents.
The fluorine atom at the 1-position introduces a level of electronic modulation that can influence both the pharmacokinetic properties and the metabolic stability of derived compounds. Fluorine substitution is a common strategy in drug design due to its ability to enhance lipophilicity, improve binding interactions with biological targets, and increase metabolic resistance. In particular, C-F bonds are known for their strength and stability, which can contribute to the longevity of a drug molecule within the body.
The nitro group at the 3-position is another key feature that contributes to the compound's reactivity and potential utility. Nitro groups can serve as versatile intermediates in organic synthesis, allowing for further derivatization through reduction to amino groups or diazotization followed by coupling reactions. Additionally, nitroaromatic compounds have been extensively studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects.
Recent advancements in synthetic methodologies have enabled more efficient and scalable routes to Benzene, 2-(3-bromopropyl)-1-fluoro-3-nitro-. For instance, transition-metal-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures from simpler precursors. These methods have been particularly useful in incorporating halogenated aromatic systems into larger drug-like molecules. Moreover, computational chemistry approaches have been employed to predict and optimize reaction outcomes, reducing the need for empirical screening and accelerating the discovery process.
The potential applications of Benzene, 2-(3-bromopropyl)-1-fluoro-3-nitro- extend beyond pharmaceuticals into other areas of chemical research. For example, its structural framework can be modified to develop novel materials with specific electronic or optical properties. In agrochemical research, derivatives of this compound may serve as precursors to herbicides or pesticides that exhibit improved efficacy and environmental safety.
In conclusion, Benzene, 2-(3-bromopropyl)-1-fluoro-3-nitro- (CAS No. 1806617-41-3) represents a valuable building block in modern chemical synthesis. Its unique combination of substituents offers numerous opportunities for further functionalization and application in drug discovery and material science. As research continues to uncover new synthetic strategies and biological insights, compounds like this are poised to play a critical role in advancing chemical innovation.
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